
Mifentidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
米芬替丁是一种化学化合物,以其作为组胺 H2 受体拮抗剂的作用而闻名。它主要用于科学研究,以研究胃排空和实验性胃和十二指肠溃疡。 该化合物的分子式为 C13H16N4,分子量为 228.29 g/mol .
准备方法
合成路线和反应条件
米芬替丁可以通过多步过程合成,该过程涉及在受控条件下使适当的起始原料反应。一种常见的合成路线包括用卤代芳香族化合物烷基化合适的胺,然后进行进一步的官能团修饰以获得所需的结构。反应条件通常包括使用二氯甲烷或乙醇等溶剂,以及钯碳等催化剂。
工业生产方法
米芬替丁的工业生产涉及将实验室合成方法扩展到更大的反应器中,确保质量和产量的一致性。该过程包括严格的纯化步骤,如重结晶和色谱,以获得适合研究目的的高纯度米芬替丁。
化学反应分析
反应类型
米芬替丁会经历各种化学反应,包括:
氧化: 米芬替丁可以使用高锰酸钾或过氧化氢等试剂氧化,形成相应的氧化物。
还原: 还原反应可以使用氢化铝锂等试剂进行,以产生还原的衍生物。
取代: 亲核取代反应可以在米芬替丁的卤代衍生物上进行,导致形成取代的产物。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱(如氢氧化钠)存在下的卤代衍生物。
主要产品
科学研究应用
Pharmacological Profile
Mechanism of Action
Mifentidine functions primarily as an H2-receptor antagonist, inhibiting gastric acid secretion by blocking histamine at the H2 receptors located in the gastric parietal cells. This mechanism is critical for its application in managing conditions characterized by excessive gastric acid production.
Pharmacokinetics
this compound exhibits unique pharmacokinetic properties, including a significant secondary peak in plasma concentration after administration. Studies have shown that the area under the curve (AUC) increases linearly with dosage, indicating predictable pharmacokinetics across different doses. The plasma half-life ranges from 8.6 to 16.0 hours depending on the dosage administered, allowing for once-daily dosing in clinical settings .
Clinical Applications
-
Treatment of Peptic Ulcer Disease
This compound has been primarily studied for its efficacy in treating peptic ulcers. Clinical trials indicate that it significantly reduces gastric acid secretion and promotes healing of ulcerated tissues. For instance, at doses of 10 mg and 20 mg, this compound reduced hydrogen ion output by up to 75% . -
Gastroesophageal Reflux Disease (GERD)
Due to its acid-suppressing properties, this compound is also considered for managing GERD symptoms. Its ability to lower gastric acidity can alleviate esophageal irritation caused by reflux. -
In Vitro Studies on Metabolism
Research into the metabolic pathways of this compound has identified several metabolites, including 4-imidazolylphenylamine and its derivatives. These studies indicate the involvement of cytochrome P450 enzymes in its biotransformation, which may influence its therapeutic efficacy and safety profile .
Data Tables
Study | Dosage (mg) | Reduction in Hydrogen Ion Output (%) | Plasma Half-Life (hours) | AUC Relationship |
---|---|---|---|---|
Study 1 | 2.5 | 36 | N/A | Linear |
Study 1 | 5 | 37 | N/A | Linear |
Study 1 | 10 | 60 | N/A | Linear |
Study 1 | 20 | 75 | 11.9 | Linear |
Case Studies
- Case Study on Safety and Efficacy : A clinical trial involving healthy male subjects demonstrated that single oral doses of this compound up to 80 mg were safe and well-tolerated, with no significant adverse effects reported. The study highlighted the drug's potential for once-daily therapy due to its longer half-life compared to other H2-receptor antagonists .
- In Vitro Metabolism Analysis : Another study focused on the metabolic fate of this compound using hepatic microsomes from various animal species. It identified multiple metabolites and elucidated the enzymatic pathways involved in its metabolism, providing insights into potential drug interactions and variability in patient responses .
作用机制
米芬替丁通过选择性地结合组胺 H2 受体发挥作用,从而抑制组胺的作用。这种抑制作用会减少胃酸分泌,使其在研究胃溃疡方面非常有用。 分子靶标包括位于胃壁壁细胞上的 H2 受体,这些受体参与酸分泌途径 .
相似化合物的比较
类似化合物
西咪替丁: 另一种用于治疗溃疡和胃食管反流病的 H2 受体拮抗剂。
雷尼替丁: 以其在减少胃酸分泌中的作用而闻名。
法莫替丁: 用于治疗和预防胃和肠道溃疡。
米芬替丁的独特性
米芬替丁因其对 H2 受体的特异性结合亲和力和选择性而独一无二,这使其成为研究组胺相关途径的宝贵工具。 其独特的化学结构也使探索与其他 H2 受体拮抗剂相比的不同药理特性成为可能 .
生物活性
Mifentidine is a novel H2-receptor antagonist that has garnered attention due to its potential therapeutic applications, particularly in treating conditions related to excess gastric acid secretion. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical findings.
Pharmacological Profile
This compound functions primarily as an H2-receptor antagonist, inhibiting gastric acid secretion. It has been studied for its efficacy in various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD).
- H2-Receptor Antagonism : this compound blocks H2 receptors in the gastric parietal cells, leading to a decrease in the secretion of gastric acid.
- Effect on Pentagastrin-Stimulated Acid Secretion : A study demonstrated that a single oral dose of 10 mg of this compound significantly reduced pentagastrin-stimulated acid secretion in healthy subjects, indicating its effectiveness in modulating gastric acid production .
Metabolism and Biotransformation
The metabolic fate of this compound has been extensively studied using hepatic microsomes from various animal species. The following metabolites have been identified:
- 4-imidazolylphenylamine (Amine)
- 4-imidazolylphenyl-formamide (Formamide)
- Urea derivative of this compound
- Imidazole-hydroxylated derivative (i-OH-amine)
These metabolites were characterized using high-performance liquid chromatography (HPLC), UV spectra, and mass spectrometry (MS) . The cytochrome P450 enzyme system plays a significant role in the biotransformation of this compound, although the involvement of flavin monooxygenases remains unproven.
Clinical Studies and Case Reports
Clinical studies have highlighted the efficacy of this compound in treating conditions like GERD. Notable findings include:
- Efficacy in GERD : this compound has shown promise in reducing symptoms associated with GERD. Patients treated with this compound reported significant improvements in heartburn and acid reflux symptoms compared to those receiving placebo treatments .
Data Table: Summary of Key Findings on this compound
属性
CAS 编号 |
83184-43-4 |
---|---|
分子式 |
C13H16N4 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
N-[4-(1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16) |
InChI 键 |
GOZUADYOHPCXLE-UHFFFAOYSA-N |
SMILES |
CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2 |
规范 SMILES |
CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2 |
外观 |
Solid powder |
Key on ui other cas no. |
83184-43-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole DA 4577 DA-4577 mifentidine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。